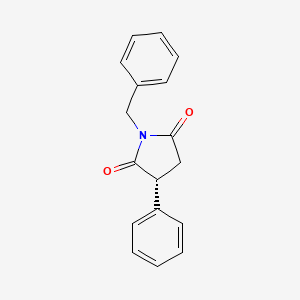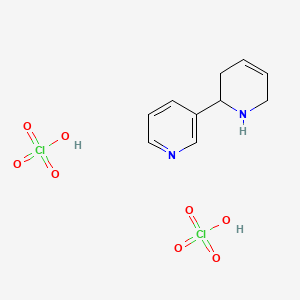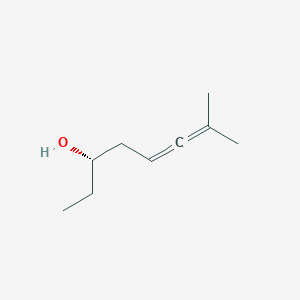
(3S)-7-Methylocta-5,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-7-Methylocta-5,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Methylocta-5,6-dien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the correct (3S) configuration of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Methylocta-5,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
(3S)-7-Methylocta-5,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (3S)-7-Methylocta-5,6-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure also allows for various chemical modifications, which can alter its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-7-Methylocta-5,6-dien-3-ol: The enantiomer of (3S)-7-Methylocta-5,6-dien-3-ol with different stereochemistry.
7-Methyloct-5-en-3-ol: A similar compound with a single double bond.
7-Methyloctan-3-ol: A saturated analog without any double bonds.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
821782-74-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3/t9-/m0/s1 |
InChI Key |
AZTKIEJIMIHAJK-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CC=C=C(C)C)O |
Canonical SMILES |
CCC(CC=C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


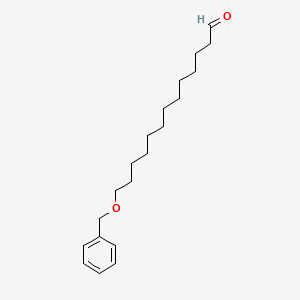
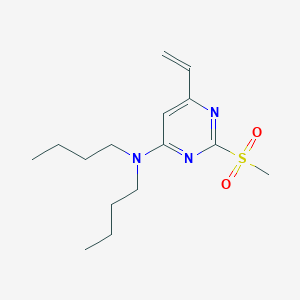
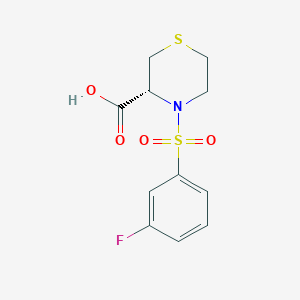
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
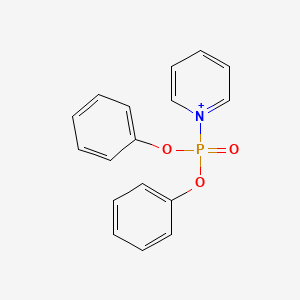
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)
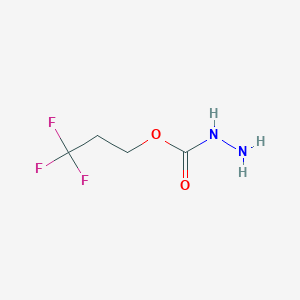
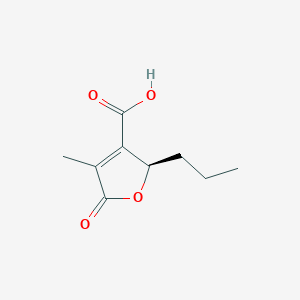
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
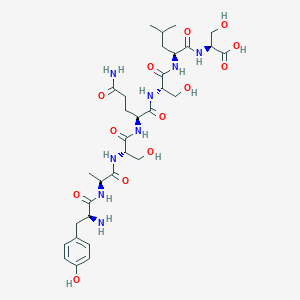
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

